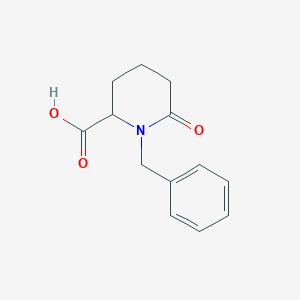

1-Benzyl-6-oxopiperidine-2-carboxylic acid

Übersicht

Beschreibung

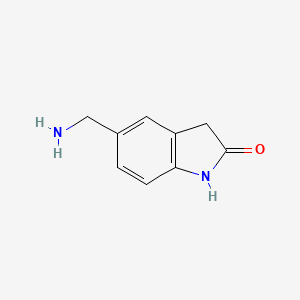

1-Benzyl-6-oxopiperidine-2-carboxylic acid is a compound that can be associated with a class of organic molecules known as piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom. The compound has a benzyl group attached to the nitrogen atom, a ketone functionality at the 6-position, and a carboxylic acid group at the 2-position. Although the provided papers do not directly discuss 1-benzyl-6-oxopiperidine-2-carboxylic acid, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to the core piperidine structure. For example, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles is described, which involves a modified Strecker reaction, cyano hydration, and subsequent cyclization and N-alkylation steps . This methodology could potentially be adapted for the synthesis of 1-benzyl-6-oxopiperidine-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be further modified with various substituents. The presence of a benzyl group and a carboxylic acid function in 1-benzyl-6-oxopiperidine-2-carboxylic acid suggests that it would exhibit certain stereochemical properties and reactivity patterns. For instance, the spirocyclic 2,6-dioxopiperazine derivatives mentioned in the papers exhibit a complex three-dimensional structure due to the spirocyclic nature .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The papers describe transformations such as saponification, reduction, dehydrogenation, and cyclization . These reactions are crucial for modifying the core structure and introducing new functionalities. The chemical behavior of 1-benzyl-6-oxopiperidine-2-carboxylic acid would likely be influenced by the ketone and carboxylic acid groups, which could participate in reactions such as nucleophilic addition or condensation.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of polar functional groups like carboxylic acids can affect the solubility and acidity of the compound. The papers do not provide specific data on the physical properties of 1-benzyl-6-oxopiperidine-2-carboxylic acid, but by analogy, one could infer that it would have properties consistent with other similar piperidine derivatives. The compound's reactivity would also be influenced by the presence of the benzyl group and the ketone functionality, which could affect its stability and reactivity in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Penicillin G

1-Benzyl-6-oxopiperidine-2-carboxylic acid, also known as 6-oxopiperidine-2-carboxylic acid (OCA), has been studied for its role in the biosynthesis of Penicillin G. Kurz↦kowski et al. (1990) found that OCA accumulates in fermentations of Penicillium chrysogenum PQ-96 during the biosynthesis of Penicillin G, with concentrations ranging from 0.36 mg ml−1 to 2.41 mg ml−1 (Kurz↦kowski et al., 1990). Furthermore, OCA has been found to reverse the L-lysine inhibition of Penicillin G production by Penicillium chrysogenum PQ-96 (Kurz↦kowski et al., 1990).

Synthesis and Stereochemistry

The compound is also significant in the field of chemical synthesis and stereochemistry. Vafina et al. (2003) described Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, leading to the formation of compounds including 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates (Vafina et al., 2003). These studies contribute to understanding the stereochemical aspects of such reactions and the transformations of the products.

Combinatorial Chemistry and Lead-Oriented Synthesis

The compound has also been explored in combinatorial chemistry and lead-oriented synthesis. Ryabukhin et al. (2014) developed a one-pot variation of Castagnoli condensation, a reaction involving cyclic anhydrides, amines, and aldehydes, to synthesize 1,2-disubstituted 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids. This method fits well within the concept of lead-oriented synthesis and is useful for designing lead-like compound libraries (Ryabukhin et al., 2014).

Peptide Synthesis

The compound is also involved in peptide synthesis. Crisma et al. (1997) solved the structures of 2-alkoxy-5(4H)-oxazolones derived from 2,2,6,6-tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid using X-ray diffraction, contributing to the understanding of reactive intermediates in peptide synthesis (Crisma et al., 1997).

Safety And Hazards

The safety information for “1-Benzyl-6-oxopiperidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-benzyl-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGDIMKFAHSDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-oxopiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid can be gleaned from the research?

A1: The research paper focuses on a novel synthesis route for (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid and importantly, confirms its structure through crystallography. [] This means the research successfully determined the three-dimensional arrangement of atoms within the molecule, providing crucial information for understanding its potential interactions and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)